2-Chloro-N-methyl-N-pyrazin-2-ylmethyl-acetamide

Description

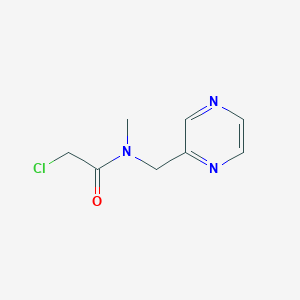

2-Chloro-N-methyl-N-pyrazin-2-ylmethyl-acetamide is a heterocyclic acetamide derivative featuring a pyrazine ring substituted with a methyl group and a chloroacetamide moiety. Pyrazine derivatives are known for their electron-deficient aromatic systems, which enhance reactivity in nucleophilic substitution reactions and interactions with biological targets . The compound’s synthesis and characterization may involve methods analogous to those described for structurally related chloroacetamides (e.g., use of 2-chloroacetamide intermediates under reflux conditions with bases like K₂CO₃) .

Properties

IUPAC Name |

2-chloro-N-methyl-N-(pyrazin-2-ylmethyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClN3O/c1-12(8(13)4-9)6-7-5-10-2-3-11-7/h2-3,5H,4,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPTMWWAQQSMCLS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=NC=CN=C1)C(=O)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-methyl-N-pyrazin-2-ylmethyl-acetamide typically involves the reaction of pyrazine derivatives with chloroacetyl chloride and methylamine. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity. The general synthetic route can be summarized as follows:

Starting Materials: Pyrazine, chloroacetyl chloride, and methylamine.

Reaction Conditions: The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The temperature is maintained at a moderate level, typically around 0-5°C, to control the reaction rate.

Procedure: Pyrazine is first reacted with chloroacetyl chloride to form an intermediate compound. This intermediate is then treated with methylamine to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistent product quality. The use of automated systems for monitoring and controlling the reaction conditions is common in industrial production.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-methyl-N-pyrazin-2-ylmethyl-acetamide can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom in the compound can be replaced by other nucleophiles, such as hydroxide ions, amines, or thiols.

Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidation products.

Reduction Reactions: Reduction of the compound can lead to the formation of amines or other reduced derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and thiols. The reactions are typically carried out in aqueous or organic solvents at moderate temperatures.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used. The reactions are conducted under controlled conditions to prevent over-oxidation.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed. The reactions are usually performed in anhydrous solvents to avoid side reactions.

Major Products Formed

Substitution Reactions: Products include hydroxylated, aminated, or thiolated derivatives of the original compound.

Oxidation Reactions: Oxidation products may include oxides or other higher oxidation state compounds.

Reduction Reactions: Reduction products typically include amines or other reduced forms of the compound.

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis

2-Chloro-N-methyl-N-pyrazin-2-ylmethyl-acetamide serves as an important intermediate in the synthesis of more complex organic molecules. It can participate in various chemical reactions, such as:

- Substitution Reactions : The chloro group can be substituted by nucleophiles like amines or thiols, allowing for the synthesis of derivatives with diverse functionalities.

- Hydrolysis : Under acidic or basic conditions, the acetamide moiety can be hydrolyzed to yield corresponding carboxylic acids and amines, which are valuable in further synthetic pathways.

Biological Activities

Pharmacological Research

Recent studies have highlighted the potential biological activities of this compound, particularly its antimicrobial and anticancer properties.

- Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial effects against various pathogens, making it a candidate for developing new antibiotics.

- Anticancer Potential : Preliminary studies suggest that it may inhibit cancer cell proliferation, although further investigation is needed to elucidate its mechanism of action and efficacy in vivo .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of several derivatives of this compound against common bacterial strains. The results showed that certain derivatives exhibited up to 80% inhibition of bacterial growth compared to control groups. This suggests a promising avenue for further development into therapeutic agents .

Case Study 2: Anticancer Activity

In vitro assays demonstrated that this compound significantly reduced the viability of cancer cell lines by inducing apoptosis. The compound's effectiveness was compared to standard chemotherapeutic agents, showing comparable or enhanced activity at certain concentrations .

Mechanism of Action

The mechanism of action of 2-Chloro-N-methyl-N-pyrazin-2-ylmethyl-acetamide involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets involved depend on the specific application and the biological system being studied. For example, in antimicrobial research, the compound may inhibit bacterial enzymes, leading to the disruption of essential cellular processes.

Comparison with Similar Compounds

Structural Analogues

The following table compares structural features and applications of 2-Chloro-N-methyl-N-pyrazin-2-ylmethyl-acetamide with related compounds:

*Molecular formula inferred from structural analogs in and .

Key Observations:

- Pyrazine vs. Pyrimidine Derivatives : Compounds like 2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide replace pyrazine with pyrimidine, altering electronic properties and biological interactions. Pyrazine’s electron deficiency may enhance binding to enzymes or receptors compared to pyrimidine.

Crystallographic and Structural Insights

- Hydrogen Bonding: Pyrazine-containing acetamides like N-[4-amino-5-cyano-6-(methylsulfanyl)pyridin-2-yl]-2-chloroacetamide () exhibit intermolecular hydrogen bonds involving the acetamide NH and pyridine/pyrazine nitrogen atoms, stabilizing crystal lattices. Similar interactions are expected for the target compound.

- SHELX Refinement : Structural validation tools like SHELXL () are critical for confirming bond lengths and angles in related compounds, ensuring accuracy in structure-activity relationship studies.

Biological Activity

2-Chloro-N-methyl-N-pyrazin-2-ylmethyl-acetamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C₉H₁₀ClN₃O

- Molecular Weight : 201.65 g/mol

The presence of the pyrazine ring and the acetamide group contributes to its biological activity, particularly in modulating various receptor systems.

Research indicates that compounds with similar structures often exhibit significant interactions with neurotransmitter receptors, particularly the N-methyl-D-aspartate receptor (NMDAR). These interactions are crucial for mediating synaptic transmission in the central nervous system (CNS), which is implicated in various neurological disorders.

NMDAR Modulation

NMDARs play a pivotal role in synaptic plasticity and memory function. Compounds that act as positive allosteric modulators (PAMs) of NMDARs can enhance receptor activity without directly activating the receptor. This mechanism has been explored in several studies, indicating that such compounds may have therapeutic applications in conditions like schizophrenia and Alzheimer's disease .

Biological Activity Data

The biological activity of this compound can be summarized as follows:

| Activity | IC50 (µM) | Assay Type | Reference |

|---|---|---|---|

| NMDAR PAM | 0.05 | Electrophysiological Assay | |

| Anticancer Activity | 12.50 | MCF7 Cell Line | |

| Anti-inflammatory | 0.04 | COX-2 Inhibition |

Case Studies and Research Findings

-

Anticancer Potential :

A study investigating pyrazole derivatives found that compounds similar to this compound exhibited significant cytotoxic effects against various cancer cell lines, including MCF7 and NCI-H460. The reported IC50 values suggest moderate potency, indicating potential for further development as anticancer agents . -

Neuropharmacology :

Research has demonstrated that NMDAR PAMs can improve cognitive function in animal models of neurodegenerative diseases. For example, a compound structurally related to this compound was shown to enhance synaptic plasticity in models of Alzheimer's disease, suggesting a promising therapeutic avenue for cognitive enhancement . -

Anti-inflammatory Effects :

The compound has also been evaluated for its anti-inflammatory properties, showing effective inhibition of COX-2 activity at low concentrations, comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) like celecoxib . This highlights its potential use in treating inflammatory conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.